Benzoic-3,5-d2 Acid
CAS No.: 37960-84-2
Cat. No.: VC7928662
Molecular Formula: C7H6O2
Molecular Weight: 124.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37960-84-2 |
|---|---|
| Molecular Formula | C7H6O2 |
| Molecular Weight | 124.13 g/mol |
| IUPAC Name | 3,5-dideuteriobenzoic acid |
| Standard InChI | InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i2D,3D |
| Standard InChI Key | WPYMKLBDIGXBTP-PBNXXWCMSA-N |
| Isomeric SMILES | [2H]C1=CC(=CC(=C1)C(=O)O)[2H] |
| SMILES | C1=CC=C(C=C1)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Formula and Isotopic Composition
Benzoic-3,5-d₂ acid has the molecular formula C₇H₄D₂O₂, with a molecular weight of 124.14 g/mol . The substitution of hydrogen with deuterium at positions 3 and 5 alters its vibrational and nuclear magnetic resonance (NMR) profiles while retaining the chemical reactivity of the parent benzoic acid.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 37960-84-2 | |
| Molecular Weight | 124.14 g/mol | |
| Solubility | DMSO (slight), Methanol (slight) | |
| Storage Conditions | 2–8°C in airtight container | |
| Isotopic Purity | ≥98 atom % D |
Synthesis and Isotopic Labeling
Deuteration Strategies
Deuteration of benzoic acid at specific positions is achieved through acid-catalyzed exchange reactions or directed synthesis using deuterated precursors. For Benzoic-3,5-d₂ acid, two primary methods are documented:
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Acid-Catalyzed H/D Exchange: Prolonged heating of benzoic acid in deuterated sulfuric acid (D₂SO₄) selectively replaces hydrogens at the 3 and 5 positions due to their enhanced acidity .
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Grignard Reagent Hydrolysis: Reaction of deuterated aryl magnesium bromides with CO₂ followed by acid workup yields site-specific deuterated benzoic acids .
Table 2: Synthesis Conditions and Yields
| Method | Reaction Conditions | Yield | Source |
|---|---|---|---|
| H/D Exchange | D₂SO₄, 135°C, 2h | 70–80% | |
| Grignard Hydrolysis | C₆H₃D₂MgBr + CO₂, H₃O⁺ | 50–65% |
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of Benzoic-3,5-d₂ acid shows distinct shifts compared to non-deuterated benzoic acid:
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O–H Stretch: Broad band at ~2500 cm⁻¹ (weakened due to deuteration) .
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C–D Stretches: Peaks at 2200–2300 cm⁻¹, absent in the parent compound .
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Absence of signals at δ 7.4–7.6 ppm (H-3 and H-5) confirms deuterium substitution .
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¹³C NMR: Coupling with deuterium (²JCD ≈ 25 Hz) splits carbon signals for C-3 and C-5 .
Mass Spectrometry
The molecular ion peak at m/z 124.05 (C₇H₄D₂O₂⁺) and fragment ions at m/z 105 (loss of COOH) confirm isotopic integrity .
Applications in Research
Mechanistic and Metabolic Studies
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PGD₂ Biosynthesis: Benzoic acid derivatives induce cutaneous vasodilation via prostaglandin D₂ (PGD₂) biosynthesis. Deuterated analogs like Benzoic-3,5-d₂ acid enable isotope tracing to elucidate reaction pathways without perturbing kinetics .
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Fluorescence Probes: 3,5-Dihydroxy benzoic acid-capped nanocrystals use deuterated forms to enhance photoluminescence stability for tungstate ion detection .
Supramolecular Chemistry
Deuterated benzoic acids serve as building blocks in self-assembled systems. Ureido-benzoic acid derivatives form hydrogen-bonded networks, with deuteration aiding crystallographic studies by reducing incoherent scattering .
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